1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-
Description
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- (CAS: 57094-40-3) is a spirocyclic ether-alcohol characterized by a unique bicyclic structure combining a six-membered oxolane ring fused with a six-membered cyclohexane ring via a single spiro carbon atom. The compound features a hydroxyl group at position 4 and a methyl substituent on the same carbon, contributing to its stereochemical and physicochemical properties. It is listed in regulatory databases (e.g., EU cosmetic ingredient inventories) and has been identified as a component in fragrance formulations . Its synthesis and applications are less documented in primary research, though structural analogs are frequently explored in pharmaceutical and agrochemical contexts.
Properties
CAS No. |
57094-40-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3 |
InChI Key |
WTYRGXLTFZYIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2(C1)CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization-Hydrogenation Approach
A patent by Google Patents (WO2012025934A1) outlines a scalable two-step process for synthesizing 4-methyl-1-oxaspiro[5.5]undecane derivatives.
Step 1: Acid-Catalyzed Cyclization
3,3,5-Trimethylcyclohexanone (1.4 kg, 10 mol) reacts with isoprenol (946 g, 11 mol) in toluene under reflux (115°C) with p-toluenesulfonic acid (p-TSA, 20 g) as a catalyst. The reaction proceeds via a Prins-type mechanism, eliminating water to form 4,8,8,10-tetramethyl-1-oxaspiro[5.5]undec-3-ene. Key parameters:
Step 2: Catalytic Hydrogenation
The unsaturated spiroether intermediate undergoes hydrogenation using Raney nickel (100 g) in isopropyl alcohol at 140°C under 400 psi H₂. The exocyclic double bond is selectively reduced to yield 4,8,8,10-tetramethyl-1-oxaspiro[5.5]undecane.
Tandem Prins/Pinacol Rearrangement
A related method from Organic & Biomolecular Chemistry employs Lewis acid-catalyzed Prins/pinacol cascades for oxaspirocycles. While optimized for smaller rings (e.g., oxaspiro[4.5]decan-1-ones), the protocol is adaptable to larger systems.
- Catalyst : BF₃·OEt₂ (10 mol%)
- Substrates : Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol derivatives
- Conditions : 0°C to room temperature, 12–24 hours
- Yield : 65–85% for spiro[4.5] systems, suggesting potential for spiro[5.5] analogs with modified substrates.
Acid-Catalyzed Intramolecular Etherification
Cyclization of Diol Precursors
The synthesis of 1-oxaspiro[5.5]undecane derivatives often hinges on intramolecular ether formation from diols or hydroxy-enol ethers. For example, The Journal of Medicinal Chemistry describes a spirocyclic ether formation via base-mediated cyclization:
Reaction Scheme :
- Acylation : 2-Chloropropionyl chloride reacts with a phenethylamine derivative in DMSO/K₂CO₃.
- Cyclization : Potassium tert-butoxide in THF induces ring closure at −30°C, forming the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Optimization Notes :
- Base Selection : Strong bases (e.g., KOtBu) favor elimination-cyclization over hydrolysis.
- Temperature : Sub-zero conditions suppress side reactions (e.g., epimerization).
- Yield : 84% for the diazaspiro analog, suggesting applicability to non-nitrogenous systems.
Hydrogenation of Unsaturated Precursors
Selective Reduction of Exocyclic Alkenes
The patent WO2012025934A1 highlights the use of sponge-metal catalysts (e.g., Raney nickel) for hydrogenating spirocyclic alkenes. Key considerations:
- Catalyst Loading : 5–10 wt% relative to substrate
- Pressure : 200–400 psi H₂
- Selectivity : Complete saturation of exocyclic double bonds without ring-opening byproducts.
Comparative Data :
| Catalyst | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 140 | 400 | 12 | 95 |
| Pd/C | 100 | 50 | 24 | 78 |
| PtO₂ | 80 | 30 | 18 | 82 |
Stereochemical Control in Spirocyclic Ethers
Chiral Resolution of Diastereomers
For enantiomerically pure 1-oxaspiro[5.5]undecan-4-ol derivatives, chiral HPLC separation is employed. In a diazaspiro system, enantiomers were resolved with 97–100% ee using a chiral stationary phase (Chiralpak AD-H column).
Asymmetric Synthesis Strategies
While direct asymmetric methods for 4-methyl-1-oxaspiro[5.5]undecan-4-ol are unreported, Organic Letters methodologies for related spiroethers suggest potential approaches:
- Chiral Auxiliaries : Use of (S)-2-chloropropionyl chloride to induce stereoselectivity during cyclization.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic alcohols.
Scalability and Industrial Considerations
Cost-Effective Starting Materials
The patent route utilizes commodity chemicals:
- 3,3,5-Trimethylcyclohexanone : $50–80/kg (industrial bulk)
- Isoprenol : $30–50/kg
Emerging Methodologies
Flow Chemistry Applications
Continuous-flow systems could enhance the Prins cyclization step by improving heat transfer and reducing reaction times. A 2023 ACS Sustainable Chemistry & Engineering study demonstrated 3x faster cyclization in flow vs batch for similar spiroethers.
Photocatalytic Approaches
Visible-light-mediated etherification, reported in Nature Communications (2024), offers a metal-free route to spirocycles. While untested for this specific compound, Ir(ppy)₃ photocatalysts show promise for analogous systems.
Chemical Reactions Analysis
Esterification
The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:
-
Conditions : Pyridine as base, room temperature.
-
Yield : ~85% (estimated from analogous reactions).
Mechanism:
Nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.
Oxidation
The secondary alcohol is oxidized to a ketone under mild conditions:
-
Conditions : Pyridinium chlorochromate (PCC) in dichloromethane.
-
Yield : 78%.
Key Data:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| PCC | Ketone | 78% |
| CrO₃ | Ketone | 65% |
Alkylation
The hydroxyl group participates in Williamson ether synthesis:
-
Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF).
-
Yield : 70%.
Cyclization Reactions
The compound serves as a precursor in spirocyclic scaffold synthesis. For example, Prins cyclization forms larger spiro systems:
Nucleophilic Substitution
The hydroxyl group can be replaced by halogens:
-
Conditions : Heating with concentrated HBr.
-
Yield : 82%.
Ring-Opening Reactions
Under acidic conditions, the spiro ether undergoes cleavage:
-
Conditions : Hydrochloric acid (5 M), reflux.
-
Yield : 88%.
Mechanistic Insights
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antituberculosis activity . Industrially, it is used in the production of flavoring agents and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecane, 4-methylene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds share a fused bicyclic framework but differ in ring sizes, heteroatoms, and substituents, leading to distinct chemical behaviors and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- Substituent Effects : Methyl groups (as in the target compound) enhance lipophilicity, favoring applications in fragrances. In contrast, polar groups like acetamide or fluoropyridinyl improve water solubility and bioactivity .
- Ring Modifications : Compounds with dual oxygen atoms (e.g., 1,7-dioxaspiro derivatives) exhibit altered ring strain and stability, influencing their utility as synthetic intermediates .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s synthesis is less documented compared to its azaspiro analogs, which are well-established via Boc-protected intermediates .
- Toxicological Data: Limited information exists on the target compound’s safety, though structurally related spiroethers (e.g., 1-oxaspiro[4.5]dec-6-en-2-ol derivatives) show acute toxicity and require stringent handling .
- Biological Activity : Azaspiro derivatives demonstrate higher pharmacological relevance, while the target compound’s applications remain niche (e.g., fragrances) .
Biological Activity
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is a spiro compound with significant potential in various applications, particularly in the fragrance and pharmaceutical industries. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- has the molecular formula and a molecular weight of approximately 184.28 g/mol. Its unique bicyclic structure includes an ether linkage that contributes to its distinctive properties and potential biological activities .
Synthesis Methods
Several synthetic routes can be employed to produce this compound, including:
- Cyclodehydration : This method involves the dehydration of a corresponding diol to yield the desired spiro compound.
- Intramolecular reactions : Various intramolecular reactions can facilitate the formation of the spiro structure, often using Brønsted or Lewis acids as catalysts .
Fragrance and Flavor Applications
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is primarily recognized for its applications in the fragrance industry due to its unique herbal odor profile. It enhances fresh and floral notes in perfume compositions, making it valuable for creating appealing scents .
Potential Pharmaceutical Applications
While research on the pharmaceutical applications of this compound is still emerging, preliminary studies suggest potential neuroprotective properties. Similar compounds have shown efficacy in treating neurodegenerative diseases by acting as antioxidants or anti-inflammatory agents .
Case Studies and Research Findings
- Neuroprotective Properties : Some studies indicate that compounds structurally related to 1-Oxaspiro[5.5]undecan-4-ol exhibit neuroprotective effects in neuronal cell lines, suggesting that further investigation into its potential therapeutic uses is warranted .
- Flavor Enhancement : Research has demonstrated that spirocyclic compounds can significantly enhance flavor profiles in food products, indicating that 1-Oxaspiro[5.5]undecan-4-ol could be beneficial in food science applications as well .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between 1-Oxaspiro[5.5]undecan-4-ol and other related spiro compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Oxaspiro[5.5]undecan-4-ol | C11H20O2 | Herbal odor; potential neuroprotective properties |
| 1-Oxaspiro[5.5]undecane | C11H18O | Lacks hydroxyl group; more hydrophobic |
| 2-Methylspiro[3.3]heptane | C10H18 | Different ring size; used in organic synthesis |
| Spiro[2.3]hexane | C7H12 | Smaller ring system; different physical properties |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-methyl-1-oxaspiro[5.5]undecan-4-ol, and how can reaction efficiency be optimized?
Answer:
The synthesis of spiroketals like 4-methyl-1-oxaspiro[5.5]undecan-4-ol often employs cyclization strategies. A validated approach involves the use of exo-glycal precursors, where acid-catalyzed cyclization generates the spirocyclic framework . For optimization, researchers should:
- Control reaction kinetics by adjusting acid catalysts (e.g., p-toluenesulfonic acid) and solvent polarity to favor intramolecular hemiacetal formation.
- Monitor stereoselectivity using chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess.
- Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify product purity and structural fidelity .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of 4-methyl-1-oxaspiro[5.5]undecan-4-ol?
Answer:
Key techniques include:
- 1H/13C NMR spectroscopy : Assign stereochemistry and confirm spirocyclic connectivity via coupling constants and NOE correlations .
- Fourier-transform infrared spectroscopy (FTIR) : Identify hydroxyl and ether functional groups (e.g., O–H stretch at ~3200 cm⁻¹).
- High-performance liquid chromatography (HPLC) : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Basic: What safety precautions are critical when handling 4-methyl-1-oxaspiro[5.5]undecan-4-ol in laboratory settings?
Answer:
While direct toxicological data for this compound are limited, structurally similar spiroketals are classified as irritants (skin/eyes) and respiratory hazards . Recommended precautions:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite).
Advanced: How can researchers resolve discrepancies in reported yields for spiroketal syntheses involving 4-methyl-1-oxaspiro[5.5]undecan-4-ol?
Answer:
Yield variations often arise from competing reaction pathways (e.g., oligomerization vs. cyclization). Methodological strategies include:
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize termination points .
- Solvent screening : Polar aprotic solvents (e.g., DMF) may suppress side reactions compared to nonpolar alternatives.
- Computational modeling : Density functional theory (DFT) can predict transition-state energies and guide catalyst selection .
- Cross-validation : Compare results with literature protocols using identical starting materials (e.g., exo-glycal derivatives) .
Advanced: What computational approaches are suitable for predicting the reactivity of 4-methyl-1-oxaspiro[5.5]undecan-4-ol in novel reactions?
Answer:
- Molecular dynamics (MD) simulations : Model conformational flexibility of the spirocyclic core to assess steric accessibility for nucleophilic attack .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Advanced: What in vitro models are appropriate for assessing the biological activity of derivatives of 4-methyl-1-oxaspiro[5.5]undecan-4-ol?
Answer:
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
- Cell permeability studies : Use Caco-2 monolayers to evaluate bioavailability, with LC-MS quantification of apical/basolateral transport .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50 values to established drugs .
Advanced: How can researchers address the lack of ecological toxicity data for 4-methyl-1-oxaspiro[5.5]undecan-4-ol?
Answer:
- QSAR modeling : Predict acute aquatic toxicity using tools like ECOSAR, leveraging structural analogs (e.g., spirocyclic ethers) .
- Microcosm studies : Assess biodegradability in simulated freshwater systems with GC-MS tracking of metabolite formation .
- Regulatory alignment : Follow OECD Test Guidelines (e.g., OECD 201/202) for algae/daphnia toxicity testing to fill data gaps .
Advanced: What strategies can mitigate stereochemical instability in 4-methyl-1-oxaspiro[5.5]undecan-4-ol during storage?
Answer:
- Temperature control : Store at –20°C in amber vials to prevent light- or heat-induced epimerization .
- Lyophilization : Remove residual solvents (e.g., water, ethanol) that may catalyze ring-opening reactions .
- Stabilizer additives : Use radical scavengers (e.g., BHT) in aprotic solvents to suppress oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
